![molecular formula C23H22FN3O2S B2486405 2-((3-cyano-4-(4-isopropylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 369397-64-8](/img/structure/B2486405.png)
2-((3-cyano-4-(4-isopropylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-(3-fluorophenyl)acetamide
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Description
This compound belongs to a class of organic compounds known for their complex synthesis and multifunctional properties. These compounds are typically characterized by their heterocyclic structures, incorporating elements like nitrogen, sulfur, and fluorine, which significantly contribute to their chemical reactivity and potential applications in various fields, excluding direct drug use and dosage considerations.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, starting from primary compounds like 3-fluoro-4-cyanophenol. These processes involve elemental analysis, IR, and 1H NMR to identify the structures of the novel compounds synthesized (Yang Man-li, 2008).
Molecular Structure Analysis
Molecular docking analysis and crystal structure determination are pivotal in understanding the compound's configuration and interactions. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been synthesized, with its structure confirmed by techniques like HNMR, LC-MS, and X-ray diffraction, revealing intermolecular H-bonds crucial for its activity (G. Sharma et al., 2018).
Chemical Reactions and Properties
The compound and its derivatives undergo various chemical reactions, including cyclization and condensation, to form heterocyclic derivatives. These reactions are influenced by factors like regioselective attack and cyclization, leading to a diversity of synthesized products (H. Shams et al., 2010).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are determined through various analytical methods. The crystal structure, for example, provides insights into the compound's stability and solubility characteristics, essential for its handling and application in non-medical contexts (Ludmila A. Rodinovskaya et al., 2002).
Chemical Properties Analysis
The compound's chemical properties, such as reactivity with different reagents and potential for forming diverse heterocyclic systems, are explored through synthetic procedures. The synthesis involves one-pot reactions under mild conditions, leading to various reactive sites for further transformations (A. Krauze, G. Duburs, 2000).
Scientific Research Applications
Novel Synthesis and Antitumor Evaluation
This compound's derivatives have been synthesized and evaluated for their antitumor activities. A study detailed the synthesis of heterocyclic derivatives from a similar precursor, demonstrating significant in vitro antiproliferative activity against several human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) (Shams et al., 2010). These findings suggest the potential of such compounds in cancer therapy.
Antimicrobial Applications
Research into the antimicrobial properties of related compounds based on "2-((3-cyano-4-(4-isopropylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-(3-fluorophenyl)acetamide" has shown promising results. A study involving the synthesis of acyclic and heterocyclic dyes and their precursors based on a similar core structure reported significant antibacterial and antifungal activities against various tested organisms, suggesting these compounds as potential antimicrobial agents (Shams et al., 2011).
Role in Synthesis of Heterocyclic Derivatives
The precursor's utility extends to synthesizing a wide range of heterocyclic derivatives, highlighting its versatility as a chemical intermediate. For instance, novel synthesis routes have been developed to create diverse heterocyclic compounds, including thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, showcasing the compound's potential in drug development and material science (Mohareb et al., 2010).
properties
IUPAC Name |
2-[[5-cyano-2-oxo-4-(4-propan-2-ylphenyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O2S/c1-14(2)15-6-8-16(9-7-15)19-11-21(28)27-23(20(19)12-25)30-13-22(29)26-18-5-3-4-17(24)10-18/h3-10,14,19H,11,13H2,1-2H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXXVGZQCYDPAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-cyano-4-(4-isopropylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-(3-fluorophenyl)acetamide |
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